

3-Bromopyridine-4-thiol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopyridine-4-thiol

Cat. No.: B1314180

[Get Quote](#)

An In-depth Technical Guide to 3-Bromopyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and key data for **3-Bromopyridine-4-thiol**. It is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and IUPAC Name

3-Bromopyridine-4-thiol exists in a tautomeric equilibrium with its thione form, 3-bromo-1H-pyridine-4-thione. The thione form is generally considered to be the more stable tautomer.

- Common Name: **3-Bromopyridine-4-thiol**
- IUPAC Name: 3-bromo-1H-pyridine-4-thione[1]
- Molecular Formula: C₅H₄BrNS
- Canonical SMILES: C1=CNC=C(C1=S)Br[1]
- InChI: InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)

The chemical structure is depicted below:

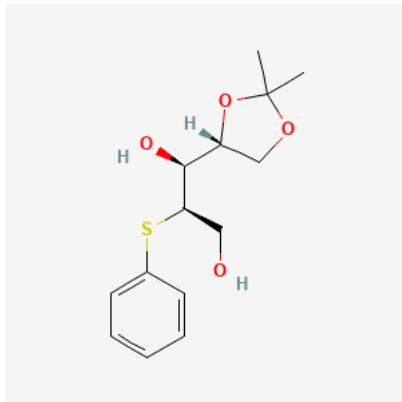


Image Source: PubChem CID 13550596

Quantitative Data

Comprehensive experimental data for **3-Bromopyridine-4-thiol** is not readily available in the literature. The following table summarizes the key computed and known properties.

Property	Value	Source
Molecular Weight	190.06 g/mol	[1]
CAS Number	82264-72-0	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

Experimental Protocols: Synthesis of 3-Bromopyridine-4-thiol

A specific, validated experimental protocol for the synthesis of **3-Bromopyridine-4-thiol** is not extensively documented. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyridine derivatives. The proposed pathway involves two main stages:

- Synthesis of 3-Bromo-4-chloropyridine: This intermediate can be synthesized from commercially available starting materials.
- Conversion of 3-Bromo-4-chloropyridine to **3-Bromopyridine-4-thiol**: This involves a nucleophilic substitution reaction to replace the chlorine atom with a thiol group.

Stage 1: Synthesis of 3-Bromo-4-chloropyridine from 4-Chlorofuro[3,2-c]pyridine

This protocol is adapted from a known procedure for the bromination of a related heterocyclic compound.

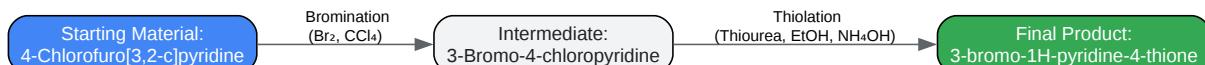
- Materials:
 - 4-Chlorofuro[3,2-c]pyridine
 - Carbon tetrachloride (CCl₄)
 - Bromine (Br₂)
 - Methanol (MeOH)
 - 20% aqueous sodium hydroxide (NaOH) solution
 - Dichloromethane (CH₂Cl₂)
 - Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - Dissolve 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride and cool the solution to -15 °C.
 - Slowly add bromine dropwise to the cooled solution.
 - Allow the reaction mixture to stir at room temperature for 18 hours.
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in methanol and add 20% aqueous sodium hydroxide solution. Stir for 1 hour at room temperature.

- Remove the methanol under reduced pressure.
- Partition the residue between water and dichloromethane.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield 3-bromo-4-chloropyridine.

Stage 2: Conversion of 3-Bromo-4-chloropyridine to **3-Bromopyridine-4-thiol**

This stage is based on the general conversion of chloropyridines to pyridinethiols using thiourea.

- Materials:


- 3-Bromo-4-chloropyridine
- Thiourea
- Ethanol (EtOH)
- Aqueous ammonia (NH₄OH)

- Procedure:

- Reflux a mixture of 3-bromo-4-chloropyridine and thiourea in ethanol.
- After the reaction is complete (monitored by TLC), add aqueous ammonia to the mixture.
- Continue to heat the mixture for a specified period to hydrolyze the intermediate isothiouronium salt.
- Cool the reaction mixture and neutralize it with a suitable acid to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry to obtain **3-Bromopyridine-4-thiol**.

Logical Relationships and Workflows

As no specific signaling pathways involving **3-Bromopyridine-4-thiol** have been identified in the literature, a diagram of the proposed synthetic workflow is provided below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 3-bromo-1H-pyridine-4-thione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-Bromopyridine-4-thiol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314180#3-bromopyridine-4-thiol-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b1314180#3-bromopyridine-4-thiol-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com